molecular formula C15H33NO B8397812 Dodecyl(2-hydroxyethyl)methylamine CAS No. 35841-91-9

Dodecyl(2-hydroxyethyl)methylamine

Cat. No.: B8397812
CAS No.: 35841-91-9
M. Wt: 243.43 g/mol
InChI Key: JOLMGYIWICXNDT-UHFFFAOYSA-N
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Description

Dodecyl(2-hydroxyethyl)methylamine is an organic compound with the molecular formula C15H33NO. It is a type of ethanolamine derivative, characterized by the presence of a hydroxyl group (-OH) and an amine group (-NH-) attached to a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(2-hydroxyethyl)methylamine typically involves the reaction of dodecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Dodecylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction and improve yield. Catalysts may also be used to enhance the reaction rate and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. The use of advanced technologies and equipment ensures efficient production and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-hydroxyethyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of halides, esters, or other substituted derivatives.

Scientific Research Applications

Dodecyl(2-hydroxyethyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of Dodecyl(2-hydroxyethyl)methylamine is primarily related to its surfactant properties. The compound can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various substances. At the molecular level, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylamino)ethanol: Similar structure but lacks the methyl group.

    2-(Hexadecylamino)ethanol: Longer alkyl chain compared to Dodecyl(2-hydroxyethyl)methylamine.

    2-(Octylamino)ethanol: Shorter alkyl chain compared to this compound.

Uniqueness

This compound is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. The specific length of the alkyl chain also contributes to its distinct surfactant properties, making it suitable for various applications in different fields.

Properties

CAS No.

35841-91-9

Molecular Formula

C15H33NO

Molecular Weight

243.43 g/mol

IUPAC Name

2-[dodecyl(methyl)amino]ethanol

InChI

InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17/h17H,3-15H2,1-2H3

InChI Key

JOLMGYIWICXNDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of iodododecane (18.1 g, 61.09 mmol) and 2-(methylamino)ethanol (23.0 g, 0.3 mol) in isopropanol (75 ml) was heated under reflux for 3 h. The cooled mixture was diluted with ether (500 ml), washed with water, brine and dried (magnesium sulfate). Evaporation of the solvent under reduced pressure and distillation of the residue under vacuum gave 14.5 g (97%) of N-methyl-N-dodecylethanolamine as a clear oil: b.p. 100-111° C./0.3 torr (bulb to bulb distillation, air bath temperature).
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18.1 g
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23 g
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500 mL
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